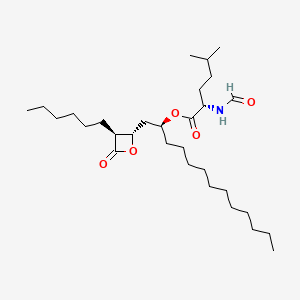

5-Methyl-L-norleucine Orlistat Analogue

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

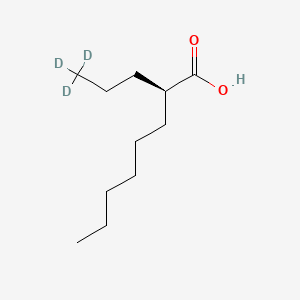

5-Methyl-L-norleucine Orlistat Analogue is a chemical compound with the CAS Number 1356847-30-7 . It is classified as a Leucine Impurity . This compound is available with Clearsynth for immediate shipping .

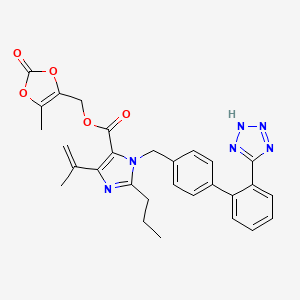

Molecular Structure Analysis

The molecular formula of this compound is C30H55NO5 . The molecular weight is 509.8 . The chemical name is (S)-1-((2S,3S)-3-hexyl-4-oxooxetan-2-yl)tridecan-2-yl (S)-2-formamido-5-methylhexanoate . The SMILES representation isCCCCCCCC@HC@@HCC@HOC(C@@HCCC(C)C)=O .

Aplicaciones Científicas De Investigación

Protein Synthesis Applications

The incorporation of methionine analogues into proteins in vivo has been a subject of study, with norleucine being an example of such analogues. Research by Hest, Kiick, & Tirrell (2000) in Journal of the American Chemical Society demonstrated the translational activity of various methionine analogues, including norleucine, for protein synthesis in Escherichia coli. This research highlights the significance of amino acid side chain length in translational activity and protein synthesis.

Cancer Therapy Applications

Orlistat has been identified as a novel inhibitor of fatty acid synthase with antitumor activity. Studies such as that by Kridel, Axelrod, Rozenkrantz, & Smith (2004) in Cancer Research have explored the potential of Orlistat in halting tumor cell proliferation and inducing tumor cell apoptosis. This research suggests a promising avenue for cancer therapy by targeting the metabolic pathways involved in tumor progression.

Enzyme Inhibition Applications

The inhibition of Escherichia coli glucosamine synthetase by novel electrophilic analogues of glutamine has been researched, showing the potential for analogues of 5-Methyl-L-norleucine in enzyme inhibition. A study by Walker, Brown, Lynas, Martin, McDowell, Badet, & Hill (2000) in Bioorganic & Medicinal Chemistry Letters presented the gamma-dimethylsulphonium salt analogue of glutamine as a potent inactivator of this enzyme. Such research underscores the utility of these analogues in understanding and potentially manipulating enzyme functions.

Mecanismo De Acción

Propiedades

IUPAC Name |

[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-5-methylhexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H55NO5/c1-5-7-9-11-12-13-14-15-16-18-25(35-30(34)27(31-23-32)21-20-24(3)4)22-28-26(29(33)36-28)19-17-10-8-6-2/h23-28H,5-22H2,1-4H3,(H,31,32)/t25-,26-,27-,28-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APOVYTGHOPZUPB-LJWNLINESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CCC(C)C)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CCC(C)C)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H55NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858067 |

Source

|

| Record name | (2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl N-formyl-5-methyl-L-norleucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1356847-30-7 |

Source

|

| Record name | (2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl N-formyl-5-methyl-L-norleucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-Butyl-5-chloro-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]-2-[4-chloro-5-(hydroxymethyl)-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-2-yl]pentan-1-ol](/img/structure/B565631.png)

![(S)-(7-Cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamic Acid Isopropyl Ester](/img/structure/B565641.png)